Dodeclonium Bromide

Description

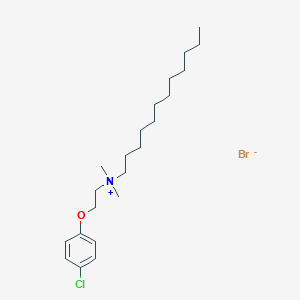

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39ClNO.BrH/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22;/h14-17H,4-13,18-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGHXNXUAQJNMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935551 | |

| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-13-5 | |

| Record name | 1-Dodecanaminium, N-[2-(4-chlorophenoxy)ethyl]-N,N-dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodeclonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodeclonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECLONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD8BU85ZLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dodeclonium Bromide: A Technical Deep-Dive into its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodeclonium bromide, a quaternary ammonium compound (QAC), exerts its antimicrobial effects primarily through the disruption of microbial cell membrane integrity. This technical guide elucidates the core mechanism of action, supported by quantitative data from related compounds, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular interactions and experimental workflows. The information presented is intended to provide a comprehensive resource for researchers and professionals engaged in the study and development of antimicrobial agents.

Core Mechanism of Action: Cell Membrane Disruption

The fundamental mechanism of action of this compound, consistent with other QACs, is the targeted disruption of the microbial cell membrane. This process can be conceptualized in a multi-step model:

-

Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium headgroup of this compound is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

-

Hydrophobic Interaction and Penetration: The long, hydrophobic dodecyl alkyl chain of the molecule interacts with and penetrates the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids.

-

Membrane Disorganization and Permeabilization: The intercalation of this compound molecules into the lipid bilayer leads to a loss of membrane fluidity and integrity. This disorganization creates pores or channels in the membrane, resulting in increased permeability.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as ions (K+), metabolites, and nucleic acids, from the cytoplasm into the extracellular environment.

-

Metabolic Dysfunction and Cell Death: The loss of the proton motive force due to ion leakage, coupled with the loss of essential molecules, disrupts critical cellular processes, including ATP synthesis and nutrient transport, ultimately leading to metabolic dysfunction and cell death.

While the primary target is the cell membrane, some evidence suggests that at sub-lethal concentrations, QACs may also exhibit intracellular effects, though this is a less understood aspect of their mechanism.

Quantitative Data: Antimicrobial Efficacy

Precise Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound are not extensively reported in publicly available literature. However, data from structurally similar n-alkyltrimethylammonium bromides and other QACs provide a strong indication of its expected potency. The antimicrobial activity is highly dependent on the alkyl chain length, with C12 (dodecyl) often exhibiting potent activity.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound |

| Dodecyltrimethylammonium bromide | Staphylococcus aureus | 1.56 - 6.25 | - |

| Dodecyltrimethylammonium bromide | Escherichia coli | 12.5 - 50 | - |

| Dodecyltrimethylammonium bromide | Pseudomonas aeruginosa | 50 - 200 | - |

| Dodecyltrimethylammonium bromide | Candida albicans | 3.12 - 12.5 | - |

| Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides) | Aspergillus niger | 125 - 500 | - |

| Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides) | Penicillium chrysogenum | 31.2 - 62.5 | - |

Note: The MIC values presented are indicative and can vary based on the specific strain, inoculum size, and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Serial Dilution: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).

-

Inoculation: a. Add 100 µL of the standardized microbial suspension to each well (wells 1-12). The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 2.5 x 10^5 CFU/mL.

-

Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: a. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Membrane Permeability Assay using Propidium Iodide

This assay assesses the ability of this compound to permeabilize the microbial cell membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Materials:

-

This compound

-

Microbial culture in logarithmic growth phase, washed and resuspended in a suitable buffer (e.g., PBS)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Fluorometer or fluorescence microscope

-

Positive control (e.g., a known membrane-disrupting agent like polymyxin B)

-

Negative control (untreated cells)

Procedure:

-

Cell Preparation: a. Harvest microbial cells from a logarithmic phase culture by centrifugation. b. Wash the cells twice with sterile buffer (e.g., PBS) and resuspend in the same buffer to a standardized optical density.

-

Assay Setup: a. To a microplate well or cuvette, add the cell suspension. b. Add PI to a final concentration of 1-5 µg/mL and incubate in the dark for 5-10 minutes to allow for baseline fluorescence measurement.

-

Treatment and Measurement: a. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). b. Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for PI (e.g., Ex: 535 nm, Em: 617 nm) over time.

-

Data Analysis: a. An increase in fluorescence intensity over time compared to the negative control indicates membrane permeabilization. The rate and magnitude of the fluorescence increase are indicative of the extent of membrane damage.

Visualizations

Signaling Pathway of Membrane Disruption

Caption: Mechanism of action of this compound on the bacterial cell membrane.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound is a potent antimicrobial agent whose efficacy is rooted in its ability to disrupt the fundamental barrier of the microbial cell: the cytoplasmic membrane. This multi-step process, initiated by electrostatic and hydrophobic interactions, leads to membrane permeabilization, leakage of essential cellular contents, and ultimately, cell death. The quantitative data from related compounds underscores its potential broad-spectrum activity. The provided experimental protocols offer a framework for the systematic evaluation of its antimicrobial properties. A thorough understanding of this mechanism is paramount for the strategic development of new antimicrobial therapies and for mitigating the growing challenge of antimicrobial resistance.

An In-depth Technical Guide to the Structural Analogues and Derivatives of Dodeclonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodeclonium Bromide, a quaternary ammonium compound (QAC) with the chemical name [2-(4-chlorophenoxy)ethyl]dodecyldimethylammonium bromide, is recognized for its antiseptic properties. This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, focusing on their synthesis, antimicrobial activity, and structure-activity relationships (SAR). By exploring modifications to the dodecyl chain, the quaternary ammonium head, and the phenoxyethyl moiety, this document aims to furnish researchers and drug development professionals with a foundational understanding for the design of novel and more effective antimicrobial agents. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.

Introduction to this compound and Quaternary Ammonium Compounds

Quaternary ammonium compounds are a versatile class of cationic surfactants characterized by a positively charged nitrogen atom covalently bonded to four organic groups. Their amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic cationic head, allows them to disrupt the cell membranes of microorganisms, leading to their widespread use as disinfectants, antiseptics, and preservatives.

This compound's structure features a long C12 alkyl (dodecyl) chain, a dimethylammonium core, and a distinctive [2-(4-chlorophenoxy)ethyl] group. Understanding the contribution of each of these structural components to its antimicrobial efficacy is crucial for the rational design of more potent analogues.

Structural Analogues and Derivatives: A Systematic Exploration

The structural framework of this compound offers several avenues for modification to explore the structure-activity landscape. These can be broadly categorized into three main areas:

-

Modification of the Dodecyl Chain: Altering the length of the hydrophobic alkyl chain.

-

Modification of the Quaternary Ammonium Head: Introducing different substituents on the nitrogen atom or creating "gemini" surfactants.

-

Modification of the Phenoxyethyl Moiety: Varying the substituents on the aromatic ring and altering the ether linkage.

Analogues with Modified Alkyl Chains

The length of the alkyl chain is a critical determinant of the antimicrobial activity of QACs. A systematic variation of the alkyl chain length in analogues of this compound is expected to significantly impact their efficacy.

Table 1: Antimicrobial Activity of N-Alkyl-N-dodecylpiperidinium Bromides (Representative Analogues)

| Compound | Alkyl Chain (R) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| Analogue 1 | n-Hexyl | 1.95 | 7.81 |

| Analogue 2 | n-Heptyl | 0.98 | 3.91 |

| Analogue 3 | n-Octyl | 1.95 | 7.81 |

| Analogue 4 | n-Nonyl | 3.91 | 15.63 |

Note: Data is representative of the trend observed for N-alkyl-N-dodecylpiperidinium bromides, which are structurally related to this compound. Specific data for direct analogues with varied dodecyl chains is limited in publicly available literature.

The data suggests that there is an optimal alkyl chain length for antimicrobial activity, often referred to as the "cutoff effect." For many QACs, this optimal length is typically between C12 and C16.

Derivatives with Modified Quaternary Ammonium Heads: Gemini Surfactants

A significant class of structural analogues is the "gemini" surfactants, which consist of two QAC moieties connected by a spacer chain. These compounds often exhibit superior antimicrobial and physicochemical properties compared to their monomeric counterparts. Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides) are relevant examples of such derivatives.

Table 2: Antifungal Activity of Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides)

| Compound | Spacer Length (s) | MIC (μg/mL) vs. A. niger | MIC (μg/mL) vs. C. albicans |

| [12-3-12] Br₂ | 3 | 125 | 31.2 |

| [12-4-12] Br₂ | 4 | 62.5 | 15.6 |

| [12-5-12] Br₂ | 5 | 125 | 31.2 |

| [12-6-12] Br₂ | 6 | 250 | 62.5 |

Source: Data adapted from a study on polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides)[1]

The spacer length in gemini surfactants plays a crucial role in their antimicrobial activity, with an optimal length providing the most potent effect.

Derivatives with Modified Phenoxyethyl Moieties

Hypothetical Structure-Activity Relationship for Aryl-Modified Analogues:

Caption: Predicted Structure-Activity Relationships for Aryl-Modified this compound Analogues.

Experimental Protocols

General Synthesis of [2-(Aryloxy)ethyl]dodecyldimethylammonium Bromide Analogues

The synthesis of this compound and its analogues with modified phenoxyethyl moieties typically involves a two-step process:

-

Williamson Ether Synthesis: Reaction of a substituted phenol with a dihaloethane (e.g., 1,2-dibromoethane) to form the corresponding 2-(aryloxy)ethyl halide.

-

Quaternization: Reaction of the resulting 2-(aryloxy)ethyl halide with dodecyldimethylamine to yield the final quaternary ammonium salt.

Detailed Protocol for the Synthesis of a Hypothetical Analogue ([2-(4-methylphenoxy)ethyl]dodecyldimethylammonium bromide):

Step 1: Synthesis of 1-bromo-2-(4-methylphenoxy)ethane

-

To a solution of p-cresol (10.8 g, 0.1 mol) in a suitable solvent (e.g., acetone, 100 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol).

-

Add 1,2-dibromoethane (56.4 g, 0.3 mol) to the mixture.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 1-bromo-2-(4-methylphenoxy)ethane.

Step 2: Synthesis of [2-(4-methylphenoxy)ethyl]dodecyldimethylammonium bromide

-

Dissolve 1-bromo-2-(4-methylphenoxy)ethane (22.9 g, 0.1 mol) in a polar aprotic solvent such as acetonitrile (150 mL).

-

Add dodecyldimethylamine (21.3 g, 0.1 mol) to the solution.

-

Stir the reaction mixture at room temperature for 48 hours. The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Caption: General Synthetic Workflow for this compound Analogues.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a standard and widely accepted protocol.

Protocol for Broth Microdilution MIC Assay:

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Caption: Experimental Workflow for MIC Determination.

Structure-Activity Relationship (SAR) Analysis

The collective data from various structural analogues allows for the elucidation of key structure-activity relationships, guiding the design of more effective antimicrobial agents.

-

Hydrophobicity: The length of the alkyl chain is paramount. Optimal activity is generally observed for chain lengths of C12-C16, which provides a balance between aqueous solubility and the ability to penetrate the lipid-rich bacterial cell membrane.

-

Cationic Head Group: The permanent positive charge is essential for the initial electrostatic interaction with the negatively charged components of the microbial cell surface. The nature of the other substituents on the nitrogen can influence steric hindrance and the overall charge distribution.

-

Aromatic Moiety: The phenoxyethyl group contributes to the overall lipophilicity of the molecule. Substituents on the phenyl ring can modulate this lipophilicity and introduce specific electronic effects that may enhance or diminish antimicrobial activity. For instance, electron-withdrawing groups might enhance interaction with certain membrane components, while bulky substituents could introduce steric hindrance.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the structural analogues and derivatives of this compound. The synthesis and antimicrobial evaluation of these compounds reveal critical insights into their structure-activity relationships. The length of the alkyl chain and the nature of the quaternary ammonium headgroup are well-established determinants of activity. While systematic data on the modification of the phenoxyethyl moiety is less prevalent, it represents a promising avenue for future research.

Future efforts should focus on the synthesis and comprehensive antimicrobial testing of a library of this compound analogues with systematic variations in the aryl substituent. This will enable the development of robust Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of novel compounds and guide the design of next-generation quaternary ammonium antimicrobials with enhanced efficacy and reduced toxicity.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dodeclonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Dodeclonium Bromide, a quaternary ammonium compound with notable antiseptic and antimicrobial applications. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a cationic surfactant characterized by a hydrophilic quaternary ammonium head and a long hydrophobic dodecyl tail. This amphiphilic nature is central to its biological activity. A summary of its key quantitative data is presented below.

| Property | Value |

| IUPAC Name | 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromide |

| Molecular Formula | C₂₂H₃₉BrClNO |

| Molecular Weight | 448.9 g/mol |

| CAS Number | 15687-13-5 |

| Melting Point | 122 °C |

| Topological Polar Surface Area | 9.2 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 15 |

| Solubility | Data not available. Expected to have some solubility in water and polar organic solvents. |

| pKa | Data not available. As a quaternary ammonium salt, it is a strong electrolyte and permanently charged. |

| Stability | Data not available. Long-chain quaternary ammonium salts can exhibit thermal degradation.[1] |

Synthesis of this compound

The synthesis of this compound is achieved through the Menschutkin reaction , a classic method for the preparation of quaternary ammonium salts. This reaction involves the alkylation of a tertiary amine with an alkyl halide. In the case of this compound, the tertiary amine is N,N-dimethyl-N-(2-(4-chlorophenoxy)ethyl)amine, and the alkyl halide is 1-bromododecane.

The logical flow of the synthesis process is depicted in the diagram below.

References

Dodeclonium Bromide: A Technical Whitepaper on Pharmacokinetic and Pharmacodynamic Principles

Disclaimer: This document provides a technical overview of the anticipated pharmacokinetic and pharmacodynamic properties of dodeclonium bromide. It is important to note that publicly available, peer-reviewed data specifically detailing the clinical or preclinical pharmacokinetics and pharmacodynamics of this compound is scarce. Therefore, this guide is constructed based on the established principles of quaternary ammonium compounds (QACs), a class to which this compound belongs. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a theoretical framework rather than a definitive representation of this compound's behavior in vivo.

Introduction

This compound, a quaternary ammonium compound, is utilized for its antiseptic properties. As with any topical antimicrobial agent, a thorough understanding of its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body and microorganisms) is crucial for optimizing its efficacy and ensuring its safety. This whitepaper will explore the core principles of these two domains as they are likely to apply to this compound, based on the known characteristics of similar long-chain QACs.

Pharmacokinetics of Topical Quaternary Ammonium Compounds

The pharmacokinetic profile of a topically applied drug like this compound is governed by its absorption, distribution, metabolism, and excretion (ADME). For a topical antiseptic, the primary goal is to maximize local concentration at the site of application while minimizing systemic absorption.

Absorption

The absorption of this compound through the skin is expected to be limited. The stratum corneum, the outermost layer of the epidermis, serves as a significant barrier to the penetration of hydrophilic molecules like QACs. However, factors such as the integrity of the skin, the formulation of the product, and the duration of contact can influence the extent of absorption.

Distribution

Following any potential absorption into the systemic circulation, this compound would be distributed throughout the body. Due to their cationic and lipophilic nature, QACs have the potential to bind to plasma proteins and accumulate in various tissues. The volume of distribution would be a key parameter to determine the extent of this distribution.

Metabolism

The metabolic fate of this compound has not been specifically elucidated in public literature. Generally, QACs can undergo some degree of metabolism in the liver. Potential metabolic pathways could involve enzymatic degradation of the alkyl chain.

Excretion

Absorbed this compound and its metabolites would be eliminated from the body, primarily through renal and/or fecal routes. The elimination half-life would determine the duration the compound remains in the body.

Illustrative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters that would be essential to characterize for this compound. The values presented are hypothetical and serve as a template for data that would be generated in preclinical and clinical studies.

| Parameter | Symbol | Definition | Illustrative Value |

| Dermal Absorption | % | The percentage of the applied dose that reaches systemic circulation. | < 1% |

| Maximum Plasma Concentration | Cmax | The peak plasma concentration reached after administration. | Low ng/mL range |

| Time to Maximum Concentration | Tmax | The time taken to reach Cmax. | Variable (hours) |

| Area Under the Curve | AUC | The total drug exposure over time. | Low ng*h/mL |

| Volume of Distribution | Vd | The apparent volume into which the drug distributes in the body. | High (L/kg) |

| Plasma Protein Binding | % | The percentage of drug bound to plasma proteins. | > 90% |

| Elimination Half-life | t1/2 | The time required for the plasma concentration to decrease by half. | Variable (hours) |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Low (L/h/kg) |

Pharmacodynamics of this compound

The pharmacodynamic activity of this compound is centered on its antimicrobial effects. As a QAC, its primary mechanism of action involves the disruption of microbial cell membranes.

Mechanism of Action

The positively charged quaternary ammonium head of the this compound molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial electrostatic interaction is followed by the insertion of the long hydrophobic alkyl tail into the lipid bilayer. This process disrupts the structural integrity and fluidity of the membrane, leading to the leakage of essential intracellular components, such as ions and nucleic acids, and ultimately resulting in cell death.[1][2][3]

Caption: General mechanism of action of quaternary ammonium compounds (QACs) on bacterial cell membranes.

Antimicrobial Spectrum

This compound is expected to exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. The efficacy can be influenced by the concentration of the agent, the presence of organic matter, and the pH of the environment.

Illustrative Pharmacodynamic Data

The following table outlines key pharmacodynamic parameters used to characterize the antimicrobial activity of an antiseptic like this compound.

| Parameter | Abbreviation | Definition | Illustrative Value |

| Minimum Inhibitory Concentration | MIC | The lowest concentration of the antiseptic that prevents visible growth of a microorganism. | Low µg/mL range |

| Minimum Bactericidal Concentration | MBC | The lowest concentration of the antiseptic that results in a 99.9% reduction in the initial bacterial inoculum. | Close to MIC values |

| Time-Kill Kinetics | - | A measure of the rate of bactericidal activity over time. | Rapid killing (minutes to hours) |

Experimental Protocols

The characterization of the pharmacokinetic and pharmacodynamic properties of this compound would involve a series of in vitro and in vivo studies.

Pharmacokinetic Study Workflow

A typical preclinical pharmacokinetic study for a topical drug would follow the workflow illustrated below.

Caption: A general experimental workflow for a preclinical pharmacokinetic study of a topical drug.

In Vitro Skin Permeation Studies

-

Methodology: These studies typically utilize Franz diffusion cells with excised human or animal skin. A known amount of the this compound formulation is applied to the epidermal side of the skin. The receptor fluid is sampled at various time points and analyzed for the presence of the drug to determine the rate and extent of skin penetration.

In Vivo Pharmacokinetic Studies

-

Methodology: A relevant animal model (e.g., rat or minipig) would have a defined area of skin treated with the this compound formulation. Blood samples are collected at predetermined time points. Plasma is separated and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Antimicrobial Susceptibility Testing

-

Methodology:

-

Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC). Serial dilutions of this compound are prepared in a liquid growth medium in a microtiter plate. Each well is inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is recorded as the lowest concentration that inhibits visible growth.

-

Agar Dilution: This method is an alternative for determining the MIC. This compound is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test microorganisms. The MIC is the lowest concentration that prevents colony formation after incubation.

-

Conclusion

While specific data for this compound remains to be published, the established principles of quaternary ammonium compounds provide a strong foundation for understanding its likely pharmacokinetic and pharmacodynamic properties. It is anticipated to be a potent topical antiseptic with limited systemic absorption. Its mechanism of action is centered on the disruption of microbial cell membranes, leading to a broad spectrum of antimicrobial activity. Further dedicated studies are necessary to fully elucidate the specific ADME profile and antimicrobial efficacy of this compound to support its continued safe and effective use.

References

In-vitro and In-vivo Effects of Dodeclonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Dodeclonium Bromide is limited in publicly available scientific literature. Therefore, this guide synthesizes information on this compound where available and draws inferences from structurally and functionally similar quaternary ammonium compounds (QACs), such as Didecyldimethylammonium Bromide (DDAB) and Otilonium Bromide, to provide a comprehensive overview of its expected in-vitro and in-vivo effects. All data inferred from related compounds are clearly noted.

Introduction to this compound

This compound is a quaternary ammonium compound recognized for its antiseptic and antimicrobial properties. As a member of the QAC family, it is expected to exhibit broad-spectrum activity against various microorganisms. QACs are cationic surfactants that are widely used as disinfectants and antiseptics in various formulations. The general structure of this compound features a positively charged nitrogen atom covalently bonded to four alkyl chains, which is responsible for its surface-active and antimicrobial characteristics.

In-Vitro Effects

The in-vitro effects of this compound are anticipated to be primarily antimicrobial, targeting a range of bacteria. The efficacy of QACs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antimicrobial Activity

Table 1: Inferred Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains (Data based on DDAB)

| Microorganism | Strain | Inferred MIC (mg/L) | Reference |

| Escherichia coli | Clinical Isolates | ≤8 - >16 | [1] |

| Staphylococcus aureus | Biofilm-forming strains | 16 x MIC for biofilm clearance (specific MIC not stated) | [2] |

Note: The data presented is for Didecyldimethylammonium Bromide (DDAB) and is used to infer the potential activity of this compound.

Cytotoxicity

The cytotoxic potential of this compound in mammalian cell lines is a critical aspect of its in-vitro evaluation. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process or response by 50%.

While specific IC50 values for this compound were not found, studies on other QACs, such as Otilonium Bromide, have demonstrated cytotoxic effects against various human cancer cell lines. For instance, Otilonium Bromide has been shown to exhibit cytotoxic activity against human colorectal cancer and lung squamous carcinoma cells[3].

In-Vivo Effects

In-vivo studies are essential to understand the efficacy and safety of this compound in a whole organism. These studies typically involve animal models to assess both the therapeutic effects and potential toxicity.

Antimicrobial Efficacy in Animal Models

Given its antiseptic properties, in-vivo studies would likely focus on topical applications for the prevention or treatment of skin and soft tissue infections. Animal models, such as rodent wound infection models, are commonly used to evaluate the efficacy of topical antimicrobial agents[4]. While specific in-vivo efficacy data for this compound is not available, studies on similar compounds like DDAB have shown efficacy in reducing bacterial load in animal farm settings[5].

Toxicological Profile

The in-vivo toxicity of QACs is a subject of investigation. Studies on sodium bromide in rats have shown that high doses can lead to changes in the endocrine system and affect reproduction[6]. However, it is important to note that the toxicity profile of this compound may differ significantly from that of simple bromide salts due to its complex organic structure. Preclinical toxicology studies in rodents are crucial for determining a safe starting dose for potential human trials[7].

Mechanism of Action

The primary mechanism of action for quaternary ammonium compounds like this compound is the disruption of microbial cell membranes[8].

dot

Caption: Inferred mechanism of action of this compound on bacterial cell membranes.

The positively charged head of the this compound molecule is thought to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction leads to the insertion of the hydrophobic alkyl chains into the lipid bilayer, causing disorganization and increased permeability of the membrane. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and nucleotides, ultimately leading to cell death[8]. Additionally, the disruption of the membrane can impair the function of membrane-bound proteins involved in critical cellular processes like energy production and transport[8].

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of the in-vitro and in-vivo effects of this compound. The following are generalized protocols that can be adapted for the specific evaluation of this compound.

In-Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB across the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In-Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

dot

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT reagent (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

In-Vivo Topical Efficacy in a Murine Wound Model

This model is used to assess the ability of a topical antiseptic to reduce the bacterial load in a contaminated wound.

Materials:

-

Mice (specific strain as per protocol)

-

Anesthetic agents

-

Surgical instruments for creating a wound

-

Bacterial culture for inoculation (e.g., Staphylococcus aureus)

-

This compound formulation (e.g., cream, ointment)

-

Control vehicle

-

Sterile dressings

Procedure:

-

Anesthetize the mice according to approved protocols.

-

Create a standardized full-thickness skin wound on the dorsum of each mouse.

-

Inoculate the wound with a known concentration of bacteria.

-

After a set period to allow for bacterial colonization, apply the this compound formulation or the control vehicle to the wound.

-

Cover the wound with a sterile dressing.

-

At predetermined time points (e.g., 24, 48, 72 hours), euthanize a subset of animals.

-

Excise the wound tissue, homogenize it, and perform quantitative bacteriology (colony-forming unit counts) to determine the bacterial load.

-

Compare the bacterial counts between the treated and control groups to assess the efficacy of the this compound formulation.

Conclusion

This compound, as a quaternary ammonium compound, is anticipated to possess significant in-vitro antimicrobial activity and potential for in-vivo antiseptic applications. Its primary mechanism of action is likely the disruption of microbial cell membranes. However, a comprehensive understanding of its efficacy and safety profile requires specific experimental data, which is currently lacking in the public domain. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound. Further research is warranted to establish its specific MIC and IC50 values, as well as its in-vivo efficacy and toxicological profile, to fully characterize its potential as a therapeutic or antiseptic agent.

References

- 1. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Didecyldimethylammonium bromide: Application to control biofilms of Staphylococcus aureus and Pseudomonas aeruginosa alone and in combination with slightly acidic electrolyzed water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Otilonium Bromide acts as a selective USP28 inhibitor and exhibits cytotoxic activity against multiple human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Domiphen Bromide? [synapse.patsnap.com]

Dodeclonium Bromide: A Technical Whitepaper on a Quaternary Ammonium Antiseptic

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dodeclonium bromide is a quaternary ammonium compound (QAC) utilized for its antiseptic properties. As a member of this broad class of cationic surfactants, its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. While the specific historical details of this compound's discovery, including the individual researchers and the exact timeline, are not well-documented in publicly accessible records, its development can be understood within the broader context of the exploration of QACs as disinfectants and antiseptics in the early 20th century. This whitepaper provides a comprehensive overview of the known technical aspects of this compound, including its chemical properties and mechanism of action, situated within the historical and scientific framework of quaternary ammonium antiseptics.

Introduction to this compound

This compound is a topical antiseptic agent.[1] Chemically, it is identified as 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromide.[1] It belongs to the class of quaternary ammonium compounds, which are characterized by a positively charged nitrogen atom bonded to four organic groups. This structural feature is central to their biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromide | PubChem |

| Synonyms | This compound, GR 412, Dodeclonii bromidum | PubChem |

| CAS Number | 15687-13-5 | PubChem |

| Molecular Formula | C22H39BrClNO | PubChem |

| Molecular Weight | 448.9 g/mol | PubChem |

Historical Context: The Rise of Quaternary Ammonium Antiseptics

The development of antiseptics is a cornerstone of modern medicine, with Joseph Lister's work with carbolic acid in the 1860s marking a significant turning point in surgical practice. The exploration for more effective and less toxic antiseptic agents led to the investigation of various chemical classes.

Quaternary ammonium compounds emerged as significant biocidal agents in the early 20th century. Their development can be traced back to 1916 by Jacobs and Heidelberg, with further advancements in 1935 by Domagk, who demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced the compound's biocidal properties. This led to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), considered the first-generation QAC. Subsequent generations of QACs were developed by modifying the alkyl groups to improve efficacy, reduce toxicity, and broaden the spectrum of activity.

While the specific discovery of this compound is not detailed in available literature, its chemical structure places it firmly within this class of compounds. It was likely synthesized and investigated as part of the ongoing research into the structure-activity relationships of QACs to develop novel antiseptic agents.

Mechanism of Action

The antimicrobial action of this compound, like other QACs, is primarily attributed to its cationic surfactant properties. The positively charged headgroup of the molecule is attracted to the negatively charged components of microbial cell surfaces.

The proposed mechanism involves a multi-step process:

-

Adsorption and Binding: The cationic this compound molecule electrostatically binds to the acidic phospholipids and proteins in the bacterial cell membrane.

-

Membrane Disruption: The long dodecyl hydrocarbon chain penetrates the hydrophobic core of the cell membrane, disrupting the ordered structure of the lipid bilayer.

-

Leakage of Intracellular Components: This disruption increases membrane permeability, leading to the leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions and nucleotides.

-

Enzyme Inhibition and Protein Denaturation: At higher concentrations, QACs can cause the denaturation of essential cellular proteins and enzymes, further contributing to cell death.

-

Cell Lysis: The culmination of these events is the complete loss of membrane integrity and lysis of the microbial cell.

Synthesis

A general synthetic route for quaternary ammonium compounds involves the quaternization of a tertiary amine with an alkyl halide. For this compound, this would likely involve the reaction of N,N-dimethyl-N-dodecylaniline with 1-(2-bromoethoxy)-4-chlorobenzene.

Experimental Protocol: General Quaternization Reaction

-

Reactants: A tertiary amine and an alkyl halide in a 1:1 molar ratio.

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Procedure:

-

The tertiary amine is dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

-

The alkyl halide is added to the solution.

-

The reaction mixture is heated to reflux and stirred for a specified period (typically several hours to a day), with the reaction progress monitored by a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, a quaternary ammonium salt, often precipitates out of the solution upon cooling or with the addition of a non-polar solvent.

-

The precipitate is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Antimicrobial Spectrum and Efficacy

Quaternary ammonium compounds are known to have a broad spectrum of antimicrobial activity, being effective against:

-

Gram-positive bacteria

-

Gram-negative bacteria (though some species may show resistance)

-

Fungi

-

Enveloped viruses

The efficacy of this compound is dependent on factors such as concentration, contact time, pH, and the presence of organic matter, which can reduce its activity.

Table 2: General Antimicrobial Efficacy of Quaternary Ammonium Compounds

| Microorganism Type | General Efficacy | Notes |

| Gram-positive bacteria | High | Highly susceptible due to the direct exposure of the cell membrane. |

| Gram-negative bacteria | Moderate to High | The outer membrane can provide some resistance, requiring higher concentrations or longer contact times. |

| Fungi (Yeasts & Molds) | Moderate | Generally effective, but efficacy can vary between species. |

| Enveloped Viruses | High | The lipid envelope is readily disrupted by the surfactant action of QACs. |

| Non-enveloped Viruses | Low | Lack a lipid envelope, making them more resistant. |

| Bacterial Spores | Very Low | Ineffective against spores as they lack a susceptible membrane structure. |

Conclusion

References

Toxicological Profile of Dodeclonium Bromide: A Technical Guide

Disclaimer: Publicly available toxicological data for Dodeclonium Bromide is limited. This guide provides a comprehensive overview based on available safety information and supplements it with data from structurally related quaternary ammonium compounds (QACs) to infer a potential toxicological profile. The experimental protocols described are standardized methodologies and may not reflect the exact procedures used for any specific, unpublished studies on this compound.

Introduction

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H39BrClNO | [1] |

| Molecular Weight | 448.9 g/mol | [1] |

| IUPAC Name | 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromide | [1] |

| Appearance | Solid | |

| Melting Point | 122 °C |

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Acute Oral Toxicity: Toxic if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Aquatic Hazard (Chronic): Very toxic to aquatic life with long-lasting effects.

Toxicological Endpoints

Due to the scarcity of specific data for this compound, this section will discuss the general toxicological endpoints and provide data for representative QACs where available.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance.

Oral: this compound is classified as toxic if swallowed. For many QACs, the median lethal dose (LD50) via the oral route in rats is in the range of several hundred milligrams per kilogram of body weight.[5]

Dermal: While no specific LD50 is available for this compound, skin contact is known to cause irritation. Some QACs can be absorbed through the skin and may cause systemic effects at high concentrations.[3][6]

Inhalation: Data on the inhalation toxicity of this compound is not available. In general, aerosolized QACs can cause respiratory irritation.[7]

Table 1: Acute Oral Toxicity Data for Representative Quaternary Ammonium Compounds (Rat)

| Compound | LD50 (mg/kg) |

| Benzalkonium chloride | 200-400 |

| Cetylpyridinium chloride | 200 |

| Didecyldimethylammonium chloride | 238 |

This data is for structurally related compounds and should be used for illustrative purposes only.

Irritation and Sensitization

Skin Irritation: this compound is classified as a skin irritant. QACs can disrupt the lipid membranes of skin cells, leading to irritation.[4]

Eye Irritation: this compound is classified as causing serious eye irritation. Concentrated solutions of QACs can be corrosive to the eyes.[3][8]

Skin Sensitization: There is no specific data to indicate whether this compound is a skin sensitizer. Some QACs have been shown to have sensitizing potential.

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity studies for this compound were identified. Such studies involve repeated administration of a substance over a prolonged period (e.g., 28 or 90 days for sub-chronic, and up to 2 years for chronic studies) to evaluate long-term health effects.

Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to damage genetic material. A standard battery of tests typically includes an Ames test for gene mutations, an in vitro chromosomal aberration assay, and an in vivo micronucleus test. No genotoxicity data for this compound was found.

Carcinogenicity

Carcinogenicity bioassays, typically conducted over two years in rodents, are used to evaluate the cancer-causing potential of a substance.[9][10][11][12] No carcinogenicity studies for this compound were identified.

Reproductive and Developmental Toxicity

Studies on other QACs have raised concerns about their potential effects on reproduction and development.[13][14] These studies, primarily in animal models, have suggested that some QACs may impact fertility and embryonic development.[13][14] However, no specific reproductive or developmental toxicity data for this compound is available.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines. These represent the standard approaches that would be used to evaluate the toxicological profile of a substance like this compound.

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is used to determine the LD50 of a substance.

-

Test Animals: Typically, female rats are used as they are generally more sensitive.

-

Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information.

-

Sequential Dosing: Animals are dosed one at a time. The outcome for the first animal (survival or death) determines the dose for the next animal (a lower or higher dose, respectively, by a constant factor).

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Dermal Irritation (OECD 404)

This test assesses the potential of a substance to cause skin irritation.[15]

-

Test Animals: Albino rabbits are typically used.

-

Preparation: The fur on the back of the animal is clipped.

-

Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of skin and covered with a gauze patch. For solids, the substance is moistened with a suitable vehicle.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

Scoring: The reactions are scored on a scale of 0 to 4.

-

Classification: The substance is classified as an irritant based on the mean scores.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test detects gene mutations.[16][17][18][19]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Procedure: The test substance, bacterial strain, and S9 mix (if used) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in revertant colonies, typically a two-fold or greater increase over the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.[20][21][22][23][24]

-

Test Animals: Mice or rats are commonly used.

-

Dose Administration: The test substance is administered, usually twice, 24 hours apart, by an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.

-

Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.

-

Microscopic Analysis: At least 4000 immature erythrocytes (polychromatic erythrocytes, PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to mature erythrocytes (normochromatic erythrocytes, NCEs) is also determined to assess bone marrow toxicity.

-

Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.

Visualizations

Experimental Workflows

Caption: Workflow for the Ames (Bacterial Reverse Mutation) Test.

Caption: Workflow for the In Vivo Micronucleus Test.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the antimicrobial properties of QACs is the disruption of cellular membranes. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to a loss of membrane integrity and cell death.[3][4]

The toxicological mechanism in mammals, particularly for local irritation, is also related to this membrane-disrupting capability.[4] At higher concentrations, systemic effects can occur, but specific signaling pathways involved in the toxicity of this compound have not been elucidated. For the broader class of QACs, some research suggests potential interactions with mitochondrial function and cellular signaling pathways related to inflammation and metabolic processes, though these are areas of ongoing research.[7]

Conclusion

The available data on this compound indicates that it is acutely toxic if swallowed and is a skin and eye irritant. There is a significant lack of publicly available data regarding its sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Based on the toxicological profiles of other quaternary ammonium compounds, it is plausible that this compound could have effects beyond acute toxicity and local irritation. Therefore, in the absence of specific data, a precautionary approach should be taken when handling this compound, and further testing would be required to fully characterize its toxicological profile for a comprehensive risk assessment.

References

- 1. This compound | C22H39BrClNO | CID 71686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 15687-13-5 [amp.chemicalbook.com]

- 3. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quaternary ammonium (PIM G022) [inchem.org]

- 5. rats acute toxicity: Topics by Science.gov [science.gov]

- 6. Acute dermal toxicity of two quarternary organophosphonium salts in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. processcleaningsolutions.com [processcleaningsolutions.com]

- 8. Ocular and dermal irritation studies of some quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A carcinogenic potency database of the standardized results of animal bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carcinogenesis bioassay of chlorinated dibenzodioxins and related chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carcinogenesis Bioassay of 1,2-Dibromo-3-chloropropane (CAS No. 96-12-8) in F344 Rats and B6C3F1 Mice (Inhalation Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reproductive & developmental toxicity of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reproductive & developmental toxicity of quaternary ammonium compounds† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemview.epa.gov [chemview.epa.gov]

- 16. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The bacterial reverse mutation test | RE-Place [re-place.be]

- 18. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]

- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 20. The in vivo gut micronucleus test detects clastogens and aneugens given by gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nucro-technics.com [nucro-technics.com]

- 22. criver.com [criver.com]

- 23. The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dodeclonium Bromide: Application Notes and Experimental Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodeclonium Bromide is a quaternary ammonium compound recognized for its antiseptic properties. Structurally, it belongs to a class of molecules that have been widely investigated for their antimicrobial and cytotoxic activities. The mechanism of action for these compounds is generally attributed to their ability to disrupt cell membranes, leading to leakage of intracellular components and ultimately cell death.[1][2][3] The lipophilic alkyl chain of this compound facilitates its intercalation into the lipid bilayer of microbial cell membranes, while the positively charged quaternary ammonium head group interacts with negatively charged components of the membrane surface. This dual interaction leads to a loss of membrane integrity and function. This document provides detailed application notes and experimental protocols for the evaluation of this compound's biological activities.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide illustrative data based on studies of structurally similar quaternary ammonium compounds, such as Otilonium Bromide. These tables are intended to serve as a template for the presentation of experimental data.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data

| Microorganism | Type | Illustrative MIC Range (µg/mL) | Reference Compound |

| Staphylococcus aureus | Gram-positive Bacteria | 1 - 16 | Alkyltrimethylammonium bromides |

| Escherichia coli | Gram-negative Bacteria | 8 - 64 | Alkyltrimethylammonium bromides |

| Candida albicans | Fungus | 0.5 - 8 | Otilonium Bromide |

| Aspergillus niger | Fungus | 2 - 32 | Otilonium Bromide |

Table 2: Illustrative Cytotoxicity (IC50) Data

| Cell Line | Cell Type | Illustrative IC50 Range (µM) | Reference Compound |

| HEK293 | Human Embryonic Kidney | 10 - 50 | Quaternary Ammonium Compounds |

| HaCaT | Human Keratinocyte | 5 - 25 | Quaternary Ammonium Compounds |

| A549 | Human Lung Carcinoma | 15 - 75 | Quaternary Ammonium Compounds |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.

-

Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions.

-

Controls:

-

Growth Control: A well containing only the broth and the microbial inoculum.

-

Sterility Control: A well containing only the broth.

-

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4]

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on a mammalian cell line by assessing cell metabolic activity.

Materials:

-

This compound

-

Mammalian cell line (e.g., HEK293, HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions to the wells.

-

Controls:

-

Cell Control: Wells with cells in medium without this compound.

-

Blank Control: Wells with medium only.

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of IC50: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the this compound concentration.[5][6][7]

Cell Membrane Permeability Assay

This protocol assesses the ability of this compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular components.

Materials:

-

This compound

-

Bacterial strain (e.g., E. coli)

-

SYTOX™ Green nucleic acid stain

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.5.

-

SYTOX™ Green Staining: Add SYTOX™ Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.

-

Treatment: Add this compound to the stained bacterial suspension at various concentrations.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths of 485 nm and 520 nm, respectively. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.[8]

-

Microscopy (Optional): The treated cells can also be visualized under a fluorescence microscope to observe the influx of the dye.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of quaternary ammonium compounds like this compound is the disruption of the cell membrane. This is not a receptor-mediated signaling pathway but rather a direct physical effect on the membrane structure.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antimicrobial and cytotoxic properties of this compound.

References

- 1. What is the mechanism of Domiphen Bromide? [synapse.patsnap.com]

- 2. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of microbicides commonly used in infection prevention and control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Otilonium bromide boosts antimicrobial activities of colistin against Gram-negative pathogens and their persisters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dodeclonium Bromide in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the use of Dodeclonium Bromide in cell culture is limited. The following application notes and protocols are based on the known properties of structurally similar quaternary ammonium compounds and established methodologies in cell biology. These should be considered as a starting point for investigation.

Introduction

This compound is a quaternary ammonium compound characterized by a 12-carbon alkyl chain (dodecyl group). Compounds of this class are known for their cationic surfactant properties and have been investigated for various applications, including as antimicrobials. In cell culture, such compounds are often studied for their cytotoxic potential. The long alkyl chain of this compound suggests it may interact with and disrupt cell membranes, a common mechanism for cationic surfactants. Its potential effects on cellular signaling pathways remain an area for active investigation.

Based on related compounds, this compound's biological activities could be multifaceted. For instance, other quaternary ammonium compounds like Otilonium Bromide have been shown to exhibit complex mechanisms of action, including the inhibition of calcium channels and interaction with specific cellular enzymes.[1][2][3] Therefore, evaluating this compound requires a systematic approach, beginning with cytotoxicity screening and followed by more detailed mechanistic studies.

Putative Mechanism of Action

The precise mechanism of action for this compound in mammalian cells is not well-defined in the available literature. However, based on its structure and data from similar molecules, a multi-target mechanism can be hypothesized:

-

Membrane Disruption: As a cationic surfactant, this compound is likely to interact with the negatively charged components of the plasma membrane, leading to destabilization, increased permeability, and eventual cell lysis. This is a common characteristic of cationic surfactants with long aliphatic chains.[4]

-

Inhibition of Cellular Enzymes: Some related compounds have been shown to act as enzyme inhibitors. For example, Otilonium Bromide functions as an inhibitor of USP28, which in turn leads to the downregulation of oncogenic factors like c-Myc.[5] This suggests that this compound could potentially interfere with specific signaling pathways crucial for cell survival and proliferation.

-

Ion Channel Modulation: Otilonium Bromide is known to block L-type and T-type calcium channels.[3] While it is unknown if this compound shares this activity, it represents a potential avenue of investigation, particularly in excitable cells or cells where calcium signaling is critical.

A proposed workflow for investigating a novel compound like this compound is outlined below.

Caption: General Experimental Workflow for Evaluating this compound.

Quantitative Data Summary